molecular formula C15H20N2O3S B5168708 (2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol

(2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol

Cat. No.: B5168708
M. Wt: 308.4 g/mol
InChI Key: IRUVRUDEAUNPDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild and can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(4-sulfobutyl)imidazolium trifluoromethanesulfonate
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-3-ethylimidazolium trifluoromethanesulfonate

Uniqueness

What sets (2-Benzylsulfonyl-3-butylimidazol-4-yl)methanol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2-benzylsulfonyl-3-butylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-3-9-17-14(11-18)10-16-15(17)21(19,20)12-13-7-5-4-6-8-13/h4-8,10,18H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUVRUDEAUNPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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